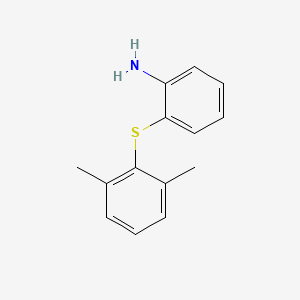
2-(2,6-Dimethylphenyl)sulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)sulfanylaniline is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline moiety, with two methyl groups positioned on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)sulfanylaniline typically involves the reaction of 2,6-dimethylbenzenethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylphenyl)sulfanylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aniline derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)sulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylphenyl)sulfanylaniline involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting their function. The aniline moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
- 2-[(2,5-Dimethylphenyl)sulfanyl]aniline
- 2-[(3,4-Dimethylphenyl)sulfanyl]aniline
Comparison
Compared to its analogs, 2-(2,6-Dimethylphenyl)sulfanylaniline may exhibit unique properties due to the specific positioning of the methyl groups on the phenyl ring This can influence its reactivity, stability, and interactions with other molecules
Propriétés
Numéro CAS |
33264-60-7 |
|---|---|
Formule moléculaire |
C14H15NS |
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 |
Clé InChI |
AWCMNPKTLMOABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
SMILES canonique |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















